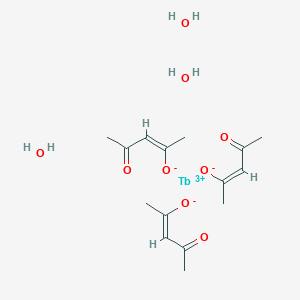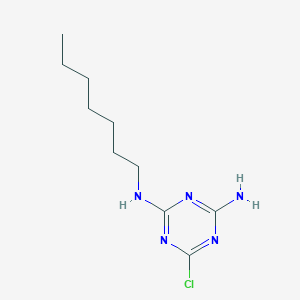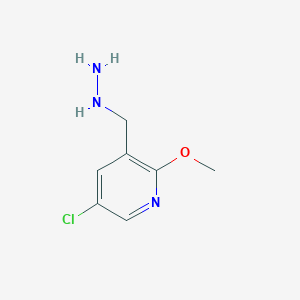
5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chloro group, a methoxy group, and a hydrazinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxypyridine.
Hydrazinylmethylation: The hydrazinylmethyl group is introduced through a reaction with hydrazine derivatives under controlled conditions. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: 3-(Hydrazinylmethyl)-2-methoxypyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting bacterial or viral infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives, including their antimicrobial and anticancer properties.
作用機序
The mechanism of action of 5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways: It can interfere with metabolic pathways critical for cell survival, leading to cell death or inhibition of growth.
類似化合物との比較
Similar Compounds
5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: This compound has similar structural features but different functional groups, leading to distinct biological activities.
5-Chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: Another compound with a chloro and hydrazinyl group but with an indole ring instead of a pyridine ring.
Uniqueness
5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C7H10ClN3O |
|---|---|
分子量 |
187.63 g/mol |
IUPAC名 |
(5-chloro-2-methoxypyridin-3-yl)methylhydrazine |
InChI |
InChI=1S/C7H10ClN3O/c1-12-7-5(3-11-9)2-6(8)4-10-7/h2,4,11H,3,9H2,1H3 |
InChIキー |
FNHCKCNGKGVBFK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=N1)Cl)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


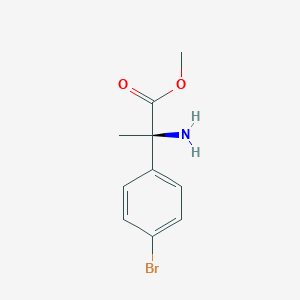

![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
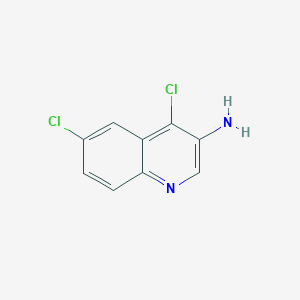
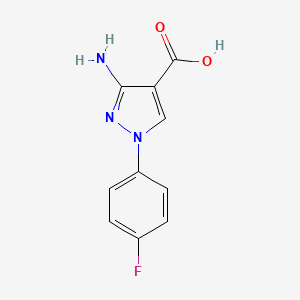
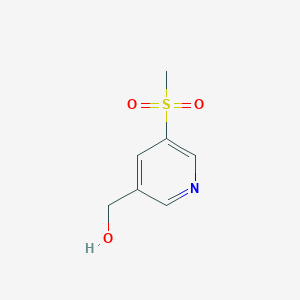


![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
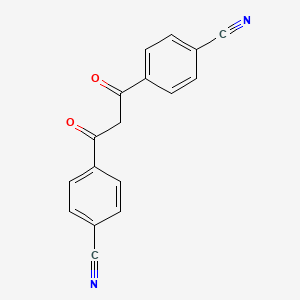
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
